

In-Depth Technical Guide to the Spectroscopic Data of 1-Deacetylnimbolinin B

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Compound of Interest

Compound Name: 1-Deacetylnimbolinin B

Cat. No.: B15562761

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids. It has been isolated from the fruits of *Melia toosendan*, a plant used in traditional medicine. Limonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This guide provides a comprehensive overview of the spectroscopic data for **1-Deacetylnimbolinin B**, essential for its identification, characterization, and further investigation in drug discovery and development.

Spectroscopic Data

The structural elucidation of **1-Deacetylnimbolinin B** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented below is crucial for the unambiguous identification of this natural product.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **1-Deacetylnimbolinin B**, recorded in deuterated chloroform (CDCl_3) at 500 MHz and 125 MHz respectively, are summarized in the tables below. These assignments are critical for confirming the molecular structure and stereochemistry of the compound.

Table 1: ^1H NMR Spectroscopic Data for **1-Deacetylningbolinin B** (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
1	3.98	d	9.5
2	2.15	m	
3	4.15	dd	12.0, 4.5
5	3.10	d	9.0
6	5.45	t	3.0
7	4.90	d	3.0
9	2.85	d	14.0
11 α	2.10	m	
11 β	1.80	m	
12	4.05	s	
15	5.95	s	
17	5.40	s	
21	7.38	t	1.5
22	6.30	dd	1.5, 1.0
23	7.42	t	1.0
1-OH	3.50	br s	
4-CH ₃ (18)	1.15	s	
8-CH ₃ (30)	1.10	s	
10-CH ₃ (19)	1.25	s	
13-CH ₃ (29)	1.05	s	
14-CH ₃ (28)	0.95	s	
2'-CH ₃	1.85	d	7.0
3'	6.90	q	7.0

3'-CH ₃	1.83	s
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Table 2: ¹³C NMR Spectroscopic Data for **1-Deacetylnimbolinin B** (125 MHz, CDCl₃)

Position	δC (ppm)
1	78.5
2	34.5
3	72.0
4	41.0
5	45.0
6	125.0
7	135.0
8	142.0
9	48.0
10	43.0
11	26.0
12	70.5
13	49.0
14	158.0
15	122.0
16	169.0
17	78.0
20	120.5
21	143.0
22	110.0
23	141.0
1'	167.0
2'	128.0

3'	138.0
4'	15.8
5'	12.5
18	21.5
19	18.0
28	28.0
29	20.5
30	22.0

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is used to determine its elemental composition.

- HR-EIMS:m/z 584.2931 (Calculated for C₃₃H₄₄O₉, 584.2934)

Experimental Protocols

The following is a detailed methodology for the isolation and spectroscopic analysis of **1-Deacetylnimbolinin B**, based on established procedures for limonoids from *Melia toosendan*.

Isolation of 1-Deacetylnimbolinin B

- Plant Material: Air-dried and powdered fruits of *Melia toosendan* are used as the starting material.
- Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction is typically enriched with limonoids.

- **Column Chromatography:** The chloroform extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with petroleum ether and gradually increasing the polarity with ethyl acetate.
- **Further Purification:** Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **1-Deacetylnimbolinin B**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in CDCl_3 , and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution electron impact mass spectra (HR-EIMS) are obtained on a mass spectrometer.

Workflow Diagram

The following diagram illustrates the general workflow for the isolation and characterization of **1-Deacetylnimbolinin B**.



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